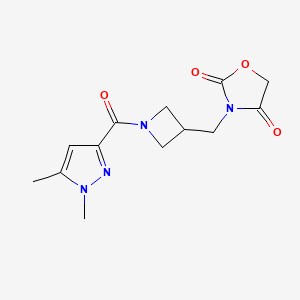

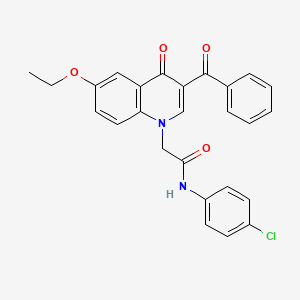

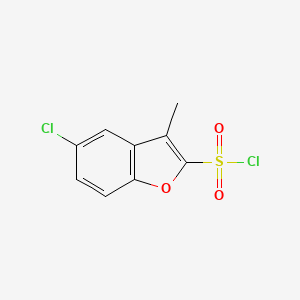

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Aplicaciones Científicas De Investigación

Synthetic Methods and Bioactive Compound Structures

- Diastereo- and Enantioselective Synthesis : A significant application involves the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are crucial substructures in biologically active compounds. This synthesis is achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, demonstrating the importance of these compounds in constructing complex, biologically relevant molecules with high stereocontrol (Feng et al., 2019).

Cyclobutane Intermediates in Organic Synthesis

- Cyclobutadiene Intermediates : The formation of cyclobutadiene rings from ynamines and 1-alkynyl sulfones, which contradicts previous proposals, showcases the cyclobutane structure's role in organic synthesis reactions, providing a pathway to explore new synthetic routes (Eisch et al., 1991).

Photocatalytic Applications in Drug Discovery

- [2 + 2] Cycloaddition Reactions : The photocatalytic [2 + 2] cycloaddition of indoles with alkenes to create cyclobutane-fused scaffolds is a versatile strategy for constructing complex, sp3-rich molecules. These cyclobutane-containing scaffolds have potential applications in drug discovery, highlighting the method's utility in generating compounds with desirable biological activities (Oderinde et al., 2020).

Advanced Material Synthesis

- Spirocyclic and Heterocyclic Structures : An innovative synthetic method has been developed for the construction of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through cascade reactions. This method highlights the cyclobutane ring's versatility in forming complex molecular architectures, offering broad applications in materials science and pharmacology (Xu et al., 2021).

Propiedades

IUPAC Name |

1-(1H-indol-3-ylmethyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-13(6-3-7-13)8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,15H,3,6-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUWJXNSOCBEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2693081.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)